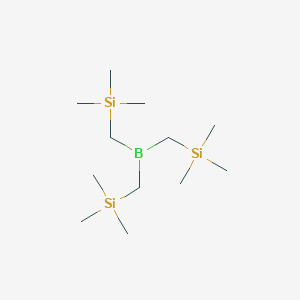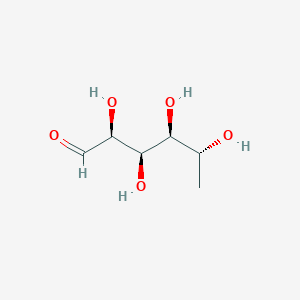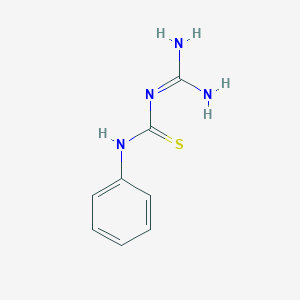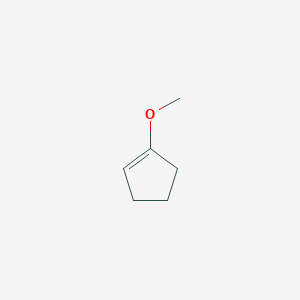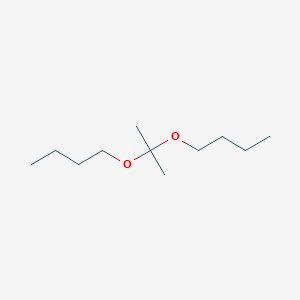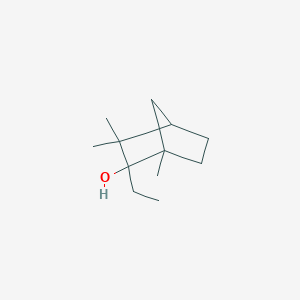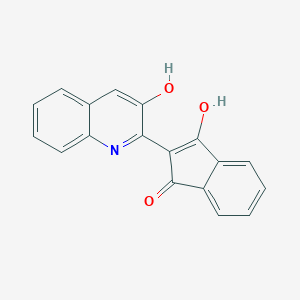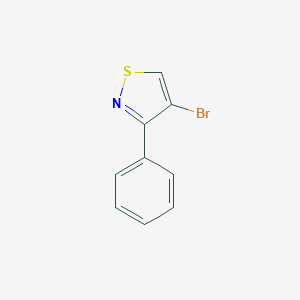
Norbenzphetamin
Übersicht
Beschreibung
Norbenzphetamine is an organic compound belonging to the class of amphetamines and derivatives. It is characterized by a phenyl group attached to a propylamine chain, with a benzyl group attached to the nitrogen atom. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Wissenschaftliche Forschungsanwendungen
Norbenzphetamine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Norbenzphetamine, also known as 1-Phenyl-2-benzylaminopropane, primarily targets the nerve terminals of the lateral hypothalamic feeding center . These nerve terminals store neurotransmitters such as norepinephrine and dopamine, which play crucial roles in various physiological functions, including appetite regulation .
Mode of Action
Norbenzphetamine interacts with its targets by stimulating the release of norepinephrine and dopamine from their storage sites . This interaction is mediated through the binding of norbenzphetamine to Vesicular Monoamine Transporter 2 (VMAT2), inhibiting its function and causing a release of these neurotransmitters into the synaptic cleft .
Biochemical Pathways
The metabolism of norbenzphetamine involves several steps. It starts with benzphetamine (Bz) being metabolized to norbenzphetamine (NorBz). NorBz is then converted to N-hydroxynorbenzphetamine, which further leads to N-benzylethyl-alpha-phenylnitrone, and finally to 2-nitroso-1-phenylpropane . The last product forms a complex with cytochrome P-450, a group of enzymes that play a key role in drug metabolism .
Pharmacokinetics
The pharmacokinetics of norbenzphetamine, like other drugs, involves absorption, distribution, metabolism, and excretion . . It’s important to note that the pharmacokinetic characteristics of drugs can be influenced by various factors, including dose, route of administration, drug formulation, and bioavailability .
Result of Action
The primary result of norbenzphetamine’s action is a decrease in appetite . By stimulating the release of norepinephrine and dopamine, norbenzphetamine reduces the sensation of hunger, thereby reducing caloric intake . This makes it a potential therapeutic agent for weight management.
Action Environment
The action, efficacy, and stability of norbenzphetamine, like other drugs, can be influenced by various environmental factors. These factors can range from the chemical environment within the body to larger scale environmental factors . For instance, changes in the body’s chemical environment can affect how the drug is absorbed, distributed, metabolized, and excreted . On a larger scale, factors such as air pollution and green space have been shown to impact mental health, which could potentially influence the efficacy of drugs like norbenzphetamine .
Biochemische Analyse
Biochemical Properties
Norbenzphetamine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 2B4 . The cytochrome P450 2B4-substrate complex is reduced from the ferric to the ferrous form by cytochrome P450 reductase . After binding oxygen, the oxyferrous protein accepts a second electron which is provided by either cytochrome P450 reductase or cytochrome b .
Cellular Effects
It is known that Norbenzphetamine is a metabolite of benzphetamine , which is known to have effects on cellular function. For instance, benzphetamine has been shown to induce hydrogen peroxide production and 455-nm complex formation in microsomes .
Molecular Mechanism
The molecular mechanism of Norbenzphetamine involves several steps. It is formed from benzphetamine, which leads to N-hydroxynorbenzphetamine, which then leads to N-benzylethyl-alpha-phenylnitrone, and finally to 2-nitroso-1-phenylpropane . The last product forms a complex with cytochrome P-450 with an absorbance maximum at 455 nm .
Temporal Effects in Laboratory Settings
It is known that the metabolism of benzphetamine, from which Norbenzphetamine is derived, can be influenced by factors such as the presence of other substances .
Dosage Effects in Animal Models
It is known that benzphetamine, from which Norbenzphetamine is derived, has been studied in animal models .
Metabolic Pathways
Norbenzphetamine is involved in the metabolic pathway of benzphetamine . This pathway involves several steps, including the reduction of benzphetamine to Norbenzphetamine, the hydroxylation of Norbenzphetamine to N-hydroxynorbenzphetamine, and the formation of N-benzylethyl-alpha-phenylnitrone and 2-nitroso-1-phenylpropane .
Transport and Distribution
It is known that benzphetamine, from which Norbenzphetamine is derived, can be transported and distributed within cells .
Subcellular Localization
It is known that benzphetamine, from which Norbenzphetamine is derived, can be localized within cells .
Vorbereitungsmethoden
The synthesis of Norbenzphetamine can be achieved through several routes. One common method involves the reductive amination of 1-phenyl-2-propanone with benzylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Norbenzphetamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, ether, and chloroform, as well as catalysts like palladium on carbon or aluminum chloride. The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Norbenzphetamine can be compared with other similar compounds, such as:
Eigenschaften
IUPAC Name |
N-benzyl-1-phenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCDKDGHTWGGQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910755 | |
| Record name | 1-Phenyl-2-(benzylamino)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1085-42-3, 57378-23-1 | |
| Record name | Benzylamphetamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1085-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norbenzphetamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001085423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylamphetamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057378231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-(benzylamino)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl(1-phenylpropan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLAMPHETAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OV1CK7BED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
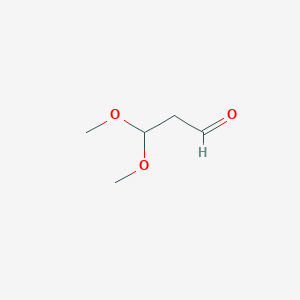
![Dibenzo[a,o]perylene](/img/structure/B92097.png)
